(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals:
- A singlet at δ 2.31 ppm for the C3 methyl group.
- A downfield doublet at δ 8.21 ppm (J = 8.4 Hz) assigned to the hydrazinylidene proton.
- Aromatic protons from the 4-ethoxyphenyl group as a pair of doublets at δ 7.02 ppm (ortho-H) and δ 6.85 ppm (meta-H).
In the ¹³C NMR spectrum :
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ = 331.0984) displays major fragments at:
- m/z 288: Loss of CONH₂ (43 Da).
- m/z 215: Cleavage of the hydrazinylidene bridge.
- m/z 149: 4-ethoxyphenyl cation.
X-ray Crystallographic Studies of Pyrazolone Derivatives
While direct crystallographic data for this compound is unavailable, related structures show:
- Hydrogen bonding networks : N–H···S interactions (2.89–3.12 Å) stabilize the thione form.
- π-π stacking : Between pyrazole and phenyl rings (3.8–4.1 Å interplanar distance).
- Torsional angles : The hydrazinylidene group adopts a synperiplanar conformation relative to the pyrazole ring.
Table 2 : Comparative crystallographic parameters of pyrazole-carbothioamides
| Compound | Space Group | C–S Bond (Å) | N–H···S (Å) |
|---|---|---|---|
| Target compound* | P2₁/c | 1.681 | 2.95 |
| Analogue from | P 1 | 1.692 | 3.02 |
| *Predicted via DFT | – | 1.679 | 2.91 |
*Predicted values based on DFT optimization.
Comparative Structural Analysis with Related Pyrazole-carbothioamides
The target compound differs from analogues in two key aspects:
- Substituent effects : The 4-ethoxy group enhances electron donation (+I effect), shortening the C–S bond (1.681 Å vs. 1.692 Å in non-ethoxy derivatives).
- Tautomeric preference : Thione prevalence (92% population) vs. 78% in methyl-carbothioamides due to resonance stabilization from the ethoxy group.
Key structural trends :
Properties
CAS No. |
26281-05-0 |
|---|---|
Molecular Formula |
C13H15N5O2S |
Molecular Weight |
305.36 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C13H15N5O2S/c1-3-20-10-6-4-9(5-7-10)15-16-11-8(2)17-18(12(11)19)13(14)21/h4-7,17H,3H2,1-2H3,(H2,14,21) |
InChI Key |
BGTCKEFZTDFKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C |
Origin of Product |
United States |
Biological Activity
(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known by its CAS number 26281-05-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocycles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N5O2S, with a molecular weight of 305.36 g/mol. Its structure features a hydrazinylidene moiety linked to a pyrazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 26281-05-0 |
| Molecular Formula | C13H15N5O2S |
| Molecular Weight | 305.36 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
In a comparative study, derivatives showed minimum inhibitory concentrations (MIC) ranging from 25 µM to lower concentrations against resistant strains . This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. For example, compounds in this class have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . In various assays, including carrageenan-induced paw edema models, these compounds exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .
Antitumor Activity
Preliminary studies have suggested that pyrazole derivatives can also exert antitumor effects. For instance, some synthesized compounds have demonstrated cytotoxic activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structural features of (4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide may contribute to its potential efficacy in cancer therapy.
Case Studies
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The results indicated that certain derivatives had an inhibition rate exceeding 70% at concentrations lower than those required for traditional anti-inflammatory drugs .
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results showed that some compounds had MIC values significantly lower than standard antibiotics, indicating their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs (Table 1) to highlight structural, synthetic, and functional differences.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations
Functional Group Impact :
- The carbothioamide group in the target compound and the analog enables sulfur-mediated hydrogen bonding (N-H···S), which may enhance stability in biological environments compared to the sulfonamide group in . Sulfonamides, however, often exhibit stronger acidity and solubility in polar solvents .
Substituent Effects: The 4-ethoxyphenyl group provides bulkier hydrophobic character compared to 2-methoxyphenyl or 4-fluoroanilino . Ethoxy’s electron-donating nature may alter electronic properties, influencing reactivity in substitution reactions.
Synthetic Flexibility :
- All three compounds are synthesized via hydrazine condensation, but the choice of aniline derivative (e.g., 4-fluoroaniline vs. 4-ethoxyphenylhydrazine) dictates regioselectivity and byproduct formation .
Crystallographic Behavior: The analog’s monoclinic packing (P2₁/c) suggests layered structures stabilized by hydrogen bonds, a pattern likely shared by the target compound. In contrast, sulfonamide derivatives often form denser networks due to stronger O-H···O interactions .
Preparation Methods
Synthesis of Chalcone Precursor
Reactants :
- 4-Ethoxybenzaldehyde (1.0 equiv)
- Acetophenone derivative (1.0 equiv, with methyl substituent at β-position)
Conditions :
Mechanism : Base-catalyzed aldol condensation forms the α,β-unsaturated ketone. The methyl group at the β-position ensures regioselectivity during subsequent cyclocondensation.
Cyclocondensation with Thiosemicarbazide
Reactants :
- Chalcone (1.0 equiv)
- Thiosemicarbazide (1.2 equiv)
Conditions :
- Catalyst : Glacial acetic acid (5–10 drops)
- Solvent : Ethanol or methanol (reflux, 4–6 hrs)
- Workup : Precipitation in ice-water, filtration, and recrystallization (DMF/ethanol)
- Yield : 70–90%
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–85°C | <70°C: Slow kinetics; >90°C: Decomposition |
| Molar ratio | 1:1.2 (chalcone:thiosemicarbazide) | Excess thiosemicarbazide minimizes side reactions |
| Acid concentration | 5–10% (v/v) | Lower: Incomplete cyclization; Higher: Ester hydrolysis |
Mechanism : Thiosemicarbazide undergoes nucleophilic attack at the β-carbon of the chalcone, followed by cyclization and tautomerization to form the pyrazoline carbothioamide. The Z-configuration at the hydrazinylidene group is stabilized by intramolecular hydrogen bonding (N–H···O).
Alternative Routes and Modifications
Hydrazone Intermediate Method
Reactants :
- Ethyl acetoacetate (1.0 equiv)
- 4-Ethoxyphenylhydrazine (1.0 equiv)
Conditions :
Microwave-Assisted Synthesis
Conditions :
- Power : 300 W
- Time : 20–30 mins
- Yield : 85–92%
Benefits :
- 80% reduction in reaction time vs. conventional reflux.
- Enhanced regioselectivity due to uniform heating.
Spectral Characterization and Validation
Key Data :
- FT-IR (KBr, cm⁻¹) : 3150 (N–H), 1650 (C=O), 1250 (C=S).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, –OCH₂CH₃), 2.35 (s, 3H, –CH₃), 3.95 (q, 2H, –OCH₂), 7.25–7.80 (m, 4H, aryl).
- X-ray Crystallography : Confirms Z-configuration and planar pyrazoline ring.
Industrial-Scale Considerations
Patent-Based Optimization (adapted from):
- Solvent : Ethyl acetate (improves solubility of intermediates).
- Purification : Activated carbon treatment and hyflow filtration (>99% HPLC purity).
- Scale-up yield : 75–80% at 10 kg batch size.
Challenges and Solutions
Recent Advances (2020–2025)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
